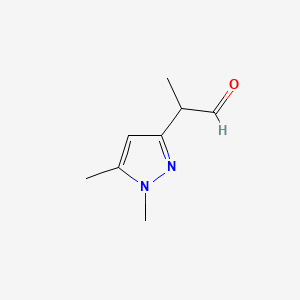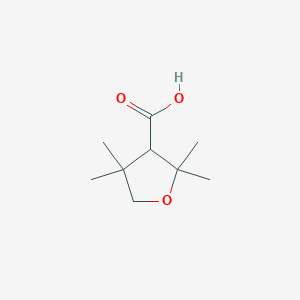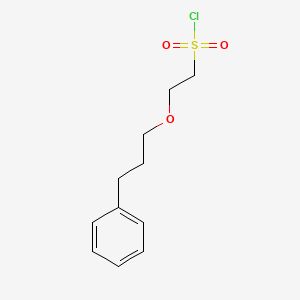
2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(3-Phenylpropoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:
[ \text{C11H15O2} + \text{ClSO3H} \rightarrow \text{C11H15ClO3S} + \text{H2O} ]
The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness. Continuous flow reactors may be used to maintain consistent reaction conditions and to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Hydrolysis: The compound can undergo hydrolysis in the presence of water to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfinyl or sulfhydryl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). The reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used for hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Sulfinyl or Sulfhydryl Compounds: Formed from reduction.
Applications De Recherche Scientifique
2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution reactions, where nucleophiles replace the chlorine atom.
Molecular Targets and Pathways
The molecular targets of this compound are typically nucleophilic sites on other molecules, such as amines, alcohols, and thiols. The pathways involved in its reactions include nucleophilic substitution and hydrolysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon atom attached to the sulfonyl group.
Benzenesulfonyl Chloride: Contains a benzene ring attached to the sulfonyl group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group attached to the sulfonyl group.
Uniqueness
2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride is unique due to the presence of a phenylpropoxy group attached to the ethane backbone This structure provides specific reactivity and properties that differentiate it from other sulfonyl chlorides
Propriétés
Formule moléculaire |
C11H15ClO3S |
|---|---|
Poids moléculaire |
262.75 g/mol |
Nom IUPAC |
2-(3-phenylpropoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c12-16(13,14)10-9-15-8-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
Clé InChI |
WDTHGLPEYQDYMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCOCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


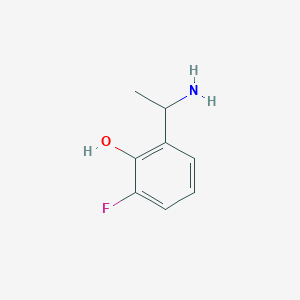
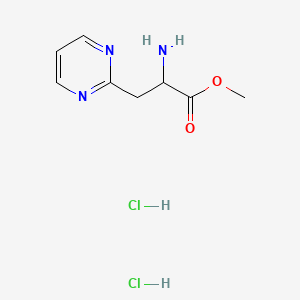
![8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13615740.png)
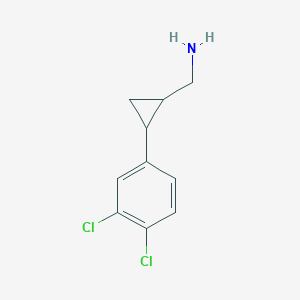
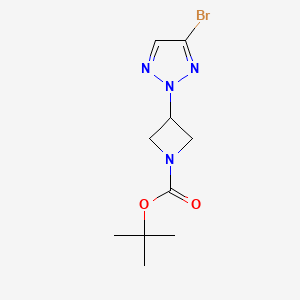
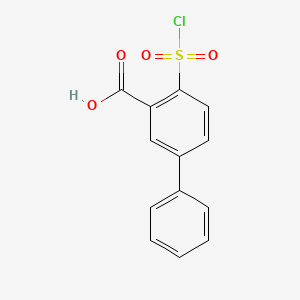
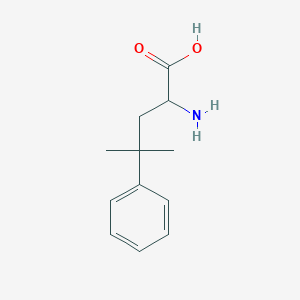
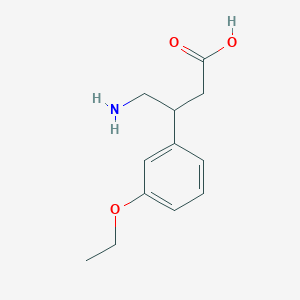
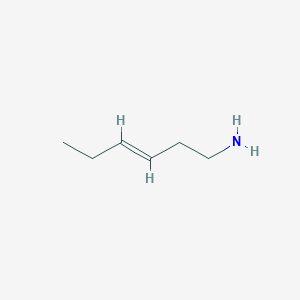

![3,7-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13615793.png)
